2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole
Overview
Description
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is an organic compound with the molecular formula C9H13NSSi It is characterized by the presence of a thiazole ring substituted with a methyl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methyl-4-bromothiazole and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and requires a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to modify the thiazole ring or the ethynyl group.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the trimethylsilyl group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trimethylsilyl)ethynyl]benzonitrile
- 2-(Trimethylsilyl)ethynyl anisole
- (4-Bromophenyl)ethynyltrimethylsilane
Uniqueness
2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole is unique due to the presence of both a thiazole ring and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for versatile chemical modifications, enhancing its utility in synthetic chemistry and material science .
Properties
IUPAC Name |
trimethyl-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NSSi/c1-8-10-9(7-11-8)5-6-12(2,3)4/h7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKNFAGXYOWTDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NSSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.